molecular formula C16H17ClN4O3 B14662092 4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino- CAS No. 42055-76-5

4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino-

Cat. No.: B14662092
CAS No.: 42055-76-5
M. Wt: 348.78 g/mol
InChI Key: REAYJEQXXUGDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino-: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group and a morpholino group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino- typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the chlorophenyl and morpholino groups. The hydroxamic acid functionality is then introduced through a series of reactions involving hydroxylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity The use of advanced catalytic systems and controlled reaction conditions can enhance the efficiency of the synthesis process

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium

Properties

CAS No.

42055-76-5

Molecular Formula

C16H17ClN4O3

Molecular Weight

348.78 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-6-morpholin-4-ylpyrimidin-4-yl]-N-hydroxyacetamide

InChI

InChI=1S/C16H17ClN4O3/c17-12-3-1-2-11(8-12)16-18-13(10-15(22)20-23)9-14(19-16)21-4-6-24-7-5-21/h1-3,8-9,23H,4-7,10H2,(H,20,22)

InChI Key

REAYJEQXXUGDBM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.